2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715689
InChI: InChI=1S/C11H3Cl2F3N2/c12-9-6-3-5(11(14,15)16)1-2-8(6)18-10(13)7(9)4-17/h1-3H
SMILES:
Molecular Formula: C11H3Cl2F3N2
Molecular Weight: 291.05 g/mol

2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17715689

Molecular Formula: C11H3Cl2F3N2

Molecular Weight: 291.05 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile -

Molecular Formula C11H3Cl2F3N2
Molecular Weight 291.05 g/mol
IUPAC Name 2,4-dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile
Standard InChI InChI=1S/C11H3Cl2F3N2/c12-9-6-3-5(11(14,15)16)1-2-8(6)18-10(13)7(9)4-17/h1-3H
Standard InChI Key YIRBPYMZRPCWGF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)C#N)Cl

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 2,4-dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step halogenation and functionalization. A prominent method utilizes microwave-assisted chlorination:

  • Reactants: 6-(Trifluoromethyl)-4-hydroxyquinolin-2(1H)-one and phosphorus oxychloride (POCl3\text{POCl}_3) .

  • Conditions: Microwave irradiation at 120°C in 1,4-dioxane for 15 minutes .

  • Yield: ~81% after purification via recrystallization or chromatography .

An alternative route involves Sandmeyer-type reactions to introduce the carbonitrile group, though specific details remain proprietary.

Table 1: Key Synthesis Parameters

ParameterValueSource
Starting Material6-(Trifluoromethyl)-4-hydroxyquinolin-2(1H)-one
ReagentPOCl3\text{POCl}_3
Solvent1,4-Dioxane
Temperature120°C
Reaction Time15 minutes (microwave)
Yield81%

Biological Activity and Applications

Enzyme Inhibition

Structural analogs demonstrate tyrosine kinase inhibition, implicating potential use in targeted cancer therapies . For example:

  • PDE4 Inhibition: Related compounds (e.g., SCH-351591) show nanomolar activity, suggesting similar potential .

Table 2: Biological Activity Data

ActivityModel SystemResultSource
AntimalarialP. falciparumIC₅₀ = 2.1 μM
Anticancer (Preliminary)HeLa Cells40% Growth Inhibition at 10 μM
Kinase InhibitionIn vitro AssaysModerate Activity

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